molecular formula C9H8FN B1311182 6-fluoro-2-methyl-1H-indole CAS No. 40311-13-5

6-fluoro-2-methyl-1H-indole

Cat. No. B1311182
CAS RN: 40311-13-5
M. Wt: 149.16 g/mol
InChI Key: DQDVUUGKFGUZCF-UHFFFAOYSA-N
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Description

The compound 6-fluoro-2-methyl-1H-indole is a fluorinated indole derivative, which is a class of compounds known for their significance in medicinal chemistry due to their presence in a variety of pharmacologically active molecules. While the provided papers do not directly discuss 6-fluoro-2-methyl-1H-indole, they do provide insights into the synthesis and reactivity of closely related fluorinated indole derivatives, which can be informative for understanding the properties and potential synthetic routes for the compound .

Synthesis Analysis

The synthesis of fluorinated indole derivatives is of considerable interest due to their potential applications. The paper titled "Synthesis and reactivity of 6-(fluoromethyl)indole and 6-(difluoromethyl)indole" describes the preparation of N-1 BOC protected precursors of 6-(fluoromethyl)indole and 6-(difluoromethyl)indole, followed by deprotection via flash vacuum thermolysis. This method could potentially be adapted for the synthesis of 6-fluoro-2-methyl-1H-indole by modifying the starting materials and reaction conditions to introduce a methyl group at the 2-position of the indole ring.

Molecular Structure Analysis

The molecular structure of fluorinated indoles is characterized by the presence of a fluorine atom, which can significantly influence the electronic properties of the molecule due to its high electronegativity. The stability of the unprotected indole derivatives mentioned in suggests that the introduction of fluorine at the 6-position of the indole ring can be stable under certain conditions. This information is relevant for understanding the molecular structure of 6-fluoro-2-methyl-1H-indole, as the presence of the fluorine atom is likely to affect its electronic configuration and reactivity.

Chemical Reactions Analysis

The reactivity of fluorinated indoles can vary depending on the position and number of fluorine atoms present. In the context of 6-fluoro-2-methyl-1H-indole, the fluorine atom at the 6-position could influence the reactivity of the molecule, particularly in electrophilic aromatic substitution reactions. The synthesis of methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate described in involves regioselective iodination, which could be a relevant reaction for modifying the 6-fluoro-2-methyl-1H-indole scaffold at other positions on the ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-fluoro-2-methyl-1H-indole can be inferred from the properties of similar compounds. The stability and reactivity of the compounds studied in provide a basis for predicting the behavior of 6-fluoro-2-methyl-1H-indole under various conditions. Additionally, the synthetic routes described in for 6-fluoro-7-substituted indole derivatives highlight the influence of fluorine on the chemical properties of these molecules, which is likely to extend to 6-fluoro-2-methyl-1H-indole as well.

Scientific Research Applications

Synthesis and Biological Evaluation

6-Fluoro-2-methyl-1H-indole derivatives exhibit a range of biological activities. A study focused on synthesizing various 2-(substituted phenyl)-1H-indoles, including those with fluoro groups, demonstrated their potential in anti-inflammatory, antioxidant, and antimicrobial activities. The compounds were evaluated against cytokines and tested for antimicrobial activity using the well-diffusion method. This research highlights the utility of 6-fluoro-2-methyl-1H-indole in the development of new therapeutic agents with diverse biological activities (T. Sravanthi, S. Rani, & S. L. Manju, 2015).

Photophysical Studies and Fluorescent Probes

Indole derivatives, including those with fluoro substitutions, have been studied for their photophysical properties. These compounds display high fluorescence quantum yields and solvent sensitivity in their fluorescence emission, indicating their potential as fluorescent probes. The response of these compounds to fluoride ions was evaluated, revealing their selectivity and potential application in fluorescent sensing technologies (G. Pereira, E. M. Castanheira, P. Ferreira, & M. Queiroz, 2010).

Antibiofilm and Antivirulence Properties

Indole derivatives, such as 6-fluoroindole, have been investigated for their antibiofilm and antivirulence properties against bacterial pathogens like Serratia marcescens. These compounds can interfere with quorum sensing systems and suppress biofilm formation, motility, and virulence factor production in bacteria, indicating their potential application in combating bacterial infections and reducing antibiotic resistance (S. Sethupathy, E. Sathiyamoorthi, Y.‐Guy Kim, J.‐Hyung Lee, & Jintae Lee, 2020).

Safety And Hazards

The compound is associated with certain hazards. It has been assigned the signal word “Warning” and the hazard statements H302+H312+H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

6-fluoro-2-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN/c1-6-4-7-2-3-8(10)5-9(7)11-6/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQDVUUGKFGUZCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90433085
Record name 6-fluoro-2-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90433085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-fluoro-2-methyl-1H-indole

CAS RN

40311-13-5
Record name 6-fluoro-2-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90433085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Fluoro-2-methyl-1H-indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
K Yang, PF Li, Y Liu, ZZ Fang - Acta Crystallographica Section E …, 2011 - scripts.iucr.org
In the title compound, C16H10ClFN2, the dihedral angle between the indole ring system and the benzyl ring is 80.91 (5)°. The crystal packing features C—H⋯ Cl, C—H⋯ F and C …
Number of citations: 5 scripts.iucr.org
KM Raju, RK Cheedarala… - Current Organic …, 2020 - ingentaconnect.com
… , we have established an efficient, environment friendly and sulfolane mediated Ullmann-type coupling of mono and bis-arylation of indoles with HFB and 6-fluoro-2-methyl-1Hindole at …
Number of citations: 0 www.ingentaconnect.com
K Pang, H Zhao, J Hu - Journal of Environmental Chemical Engineering, 2021 - Elsevier
… )-3-bromo-6-fluoro- 2-methyl-1H-indole) and TP-V (6-fluoro-2-methyl-1H-indole) are more … The product TP-V (6-fluoro-2-methyl-1H-indole) was produced about 5% at the beginning of …
Number of citations: 6 www.sciencedirect.com
H Aizawa - Handbook of Metabolic Pathways of Xenobiotics, 2014 - Wiley Online Library
… In addition to 2, the cleavage of the indol-N–S bond was also observed at pH 7 and 9 to yield 3-bromo-6-fluoro-2-methyl-1H-indole (3) and 1-(N, N-dimethylaminosulfonyl)-1H-1, 2, 4-…
Number of citations: 10 onlinelibrary.wiley.com
XY He, ZX Wang - Advanced Synthesis & Catalysis, 2023 - Wiley Online Library
The ruthenium(II)‐catalyzed reaction of aniline derivatives with allylamines was carried out, affording 2‐methylindoles via C−H/C−N bond activation. 4,5‐Dimethyl pyrimidin‐2‐yl group …
Number of citations: 1 onlinelibrary.wiley.com
Q Yan, X Qi - Acta Crystallographica Section E: Structure Reports …, 2011 - scripts.iucr.org
… almost planar with a dihedral angle of 2.66 (6) between its pyrrole ring and fused benzene ring, which is greater than that [0.85 (6)] of the 1-(2-chlorophenyl)- 6-fluoro-2-methyl-1H-indole…
Number of citations: 4 scripts.iucr.org
Q Yan, X Qi - Acta Crystallographica Section E: Structure Reports …, 2011 - scripts.iucr.org
… is essentially planar with a dihedral angle of 0.95 (16)% between its pyrrole ring and fused benzene ring, similar to that [0.85 (6)] of the 1-(2-chlorophenyl)- 6-fluoro-2-methyl-1H-indole-3…
Number of citations: 3 scripts.iucr.org
K Pang, H Zhao, J Hu - Bulletin of Environmental Contamination and …, 2020 - Springer
… IUPAC name was 1-((1H-1,2,4-triazol-3-yl)sulfonyl)-3-bromo-6-fluoro -2-methyl-1H-indole. … The IUPAC name of HP-II was 3-bromo-6-fluoro-2-methyl-1H-indole and the molecular …
Number of citations: 2 link.springer.com
S Itadani, K Yashiro, Y Aratani… - Journal of Medicinal …, 2015 - ACS Publications
An orally active dual CysLT 1 and CysLT 2 antagonist possessing a distinctive structure which consists of triple bond and dicarboxylic acid moieties is described. Gemilukast (ONO-6950…
Number of citations: 24 pubs.acs.org
Q Yan, X Qi - Acta Crystallographica Section E: Structure Reports …, 2011 - scripts.iucr.org
… , the indole ring is almost planar with a dihedral angle of 1.37 (10) between its pyrrole ring and fused benzene ring, greater than those in 1-(2-chlorophenyl)- 6-fluoro-2-methyl-1H-indole…
Number of citations: 1 scripts.iucr.org

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